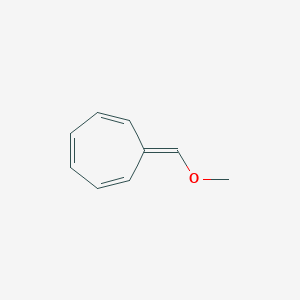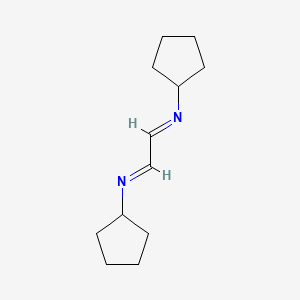
(1E,2E)-N~1~,N~2~-Dicyclopentylethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclopentylethane-1,2-diimine is an organic compound characterized by the presence of two imine groups (RCH=NR’) attached to an ethane backbone. This compound is part of the diimine family, which is known for its versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dicyclopentylethane-1,2-diimine can be synthesized through the condensation reaction of cyclopentylamine with glyoxal. The reaction typically involves mixing the amine and aldehyde in a solvent such as ethanol, followed by heating under reflux conditions to facilitate the formation of the diimine .
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-dicyclopentylethane-1,2-diimine may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent product yield and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclopentylethane-1,2-diimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diimine groups to diamines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Diamines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
N,N’-dicyclopentylethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N’-dicyclopentylethane-1,2-diimine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The imine groups play a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-diphenylethane-1,2-diimine
- N,N’-diisopropylethane-1,2-diimine
- N,N’-dimethylethane-1,2-diimine
Uniqueness
N,N’-dicyclopentylethane-1,2-diimine is unique due to its cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential .
Properties
CAS No. |
67430-51-7 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N,N'-dicyclopentylethane-1,2-diimine |
InChI |
InChI=1S/C12H20N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h9-12H,1-8H2 |
InChI Key |
ZEAKBDJDIVVIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=CC=NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


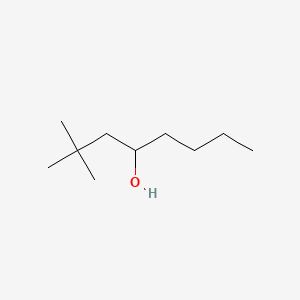
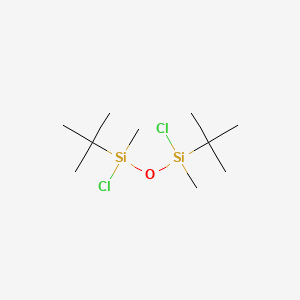
phosphanium chloride](/img/structure/B14463232.png)
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
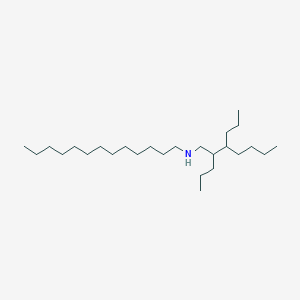
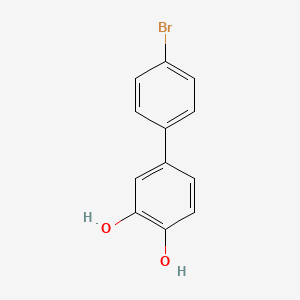
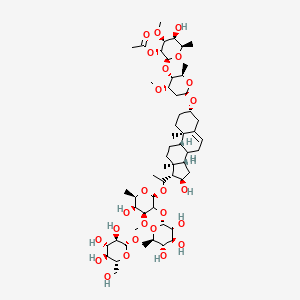
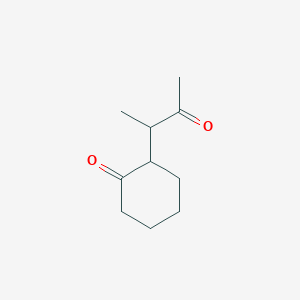

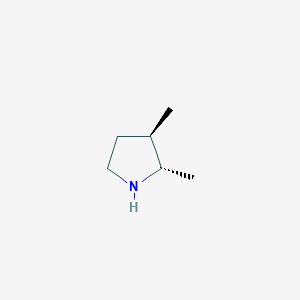
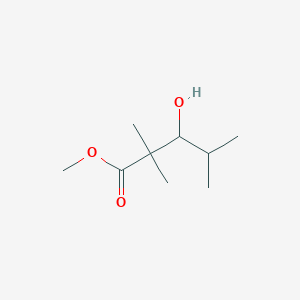
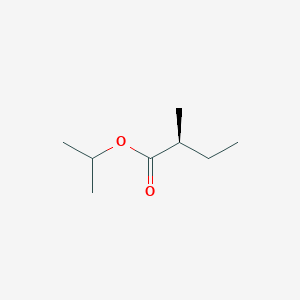
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
